molecular formula C13H13N7O4S B14065467 N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide

N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B14065467
M. Wt: 363.35 g/mol
InChI Key: WTSMFIHNSAEOGC-UHFFFAOYSA-N
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Description

N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that combines a pyrimidine ring with a tetrazole ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2,6-dimethoxypyrimidine.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cyclization reaction using azide and nitrile precursors under acidic or basic conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or pyrimidine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • N-(2,6-dimethoxypyrimidin-4-yl)succinamic acid
  • N-(2,6-dimethoxypyrimidin-4-yl)-3-(1H-tetrazol-1-yl)propanamide

Uniqueness

N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its combination of a pyrimidine ring, a tetrazole ring, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H13N7O4S

Molecular Weight

363.35 g/mol

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-4-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C13H13N7O4S/c1-23-12-7-11(15-13(16-12)24-2)17-25(21,22)10-5-3-9(4-6-10)20-8-14-18-19-20/h3-8H,1-2H3,(H,15,16,17)

InChI Key

WTSMFIHNSAEOGC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=NN=N3)OC

Origin of Product

United States

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